molecular formula C24H32Cl2N8O B8069058 Trilaciclib hydrochloride CAS No. 1374635-07-0

Trilaciclib hydrochloride

Cat. No.: B8069058
CAS No.: 1374635-07-0
M. Wt: 519.5 g/mol
InChI Key: BRCYOXKEDFAUSA-UHFFFAOYSA-N
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Description

Trilaciclib hydrochloride is a small-molecule inhibitor of cyclin-dependent kinases 4 and 6. It is primarily used to reduce the incidence of chemotherapy-induced myelosuppression in patients with extensive-stage small cell lung cancer. This compound was first described in the literature in 2016 and received approval from the United States Food and Drug Administration in February 2021 .

Preparation Methods

The synthesis of trilaciclib hydrochloride involves a condensation reaction. One method includes the reaction of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid with 1-aminomethyl-1-cyclohexanol in the presence of a condensing agent under specific temperature conditions . Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Trilaciclib hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

Trilaciclib hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Trilaciclib hydrochloride exerts its effects by inhibiting cyclin-dependent kinases 4 and 6. This inhibition leads to the transient arrest of hematopoietic stem and progenitor cells in the G1 phase of the cell cycle. By doing so, it protects these cells from the damaging effects of chemotherapy. The molecular targets involved include cyclin-dependent kinase 4 and cyclin-dependent kinase 6, which play crucial roles in cell cycle progression .

Comparison with Similar Compounds

Trilaciclib hydrochloride is unique among cyclin-dependent kinase inhibitors due to its dual role in cell cycle regulation and myelopreservation. Similar compounds include:

This compound stands out due to its specific application in reducing chemotherapy-induced myelosuppression, making it a valuable addition to cancer therapy regimens .

Biological Activity

Trilaciclib hydrochloride, also known as G1T28 or Cosela, is a novel short-acting inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has been developed primarily for the prevention of chemotherapy-induced myelosuppression (CIM) in patients with extensive-stage small cell lung cancer (ES-SCLC). This compound has shown promising results in clinical settings, particularly in its ability to protect hematopoietic stem and progenitor cells (HSPCs) from the cytotoxic effects of chemotherapy. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Trilaciclib exerts its biological effects primarily through the inhibition of CDK4 and CDK6, which are crucial for cell cycle progression. By inducing a G1 phase cell-cycle arrest , trilaciclib protects proliferating hematopoietic cells from chemotherapy-induced damage. The compound has demonstrated potent inhibitory activity with IC50 values of 1 nM for CDK4 and 4 nM for CDK6 .

Key Findings on Mechanism:

  • Transient G1 Arrest : In vitro studies indicate that a 24-hour incubation with trilaciclib leads to a robust G1 arrest, which is reversible after drug washout .
  • In Vivo Protection : In animal models, administration of trilaciclib prior to chemotherapy significantly reduced apoptosis in bone marrow cells, as evidenced by low levels of caspase-3/7 activity post-treatment .

Clinical Efficacy

Trilaciclib has been evaluated in several clinical trials focusing on its efficacy in preventing CIM among patients undergoing chemotherapy for ES-SCLC. The following table summarizes key clinical findings:

StudyPopulationOutcome MeasuresResults
Study 1Patients with ES-SCLCIncidence of Grade ≥ 3 Myelosuppressive HAEs40.5% in trilaciclib cohort vs. 58.8% in control
Study 2Patients receiving chemotherapyDuration of Severe Neutropenia (DSN)DSN reduced from 2 days (control) to 0 days (trilaciclib)
Study 3Randomized controlled trialsOverall survival and progression-free survivalNo significant difference; trilaciclib did not affect efficacy

Real-World Outcomes

A comprehensive review of real-world studies indicates that trilaciclib significantly reduces healthcare utilization related to cytopenia and myelosuppressive adverse events. For instance, first-line trilaciclib initiators exhibited lower rates of hospitalization and treatment delays compared to historical controls .

Case Study Example:

In a recent analysis involving 345 patients across multiple trials, the use of trilaciclib resulted in:

  • Lower Rates of Anemia : 20.5% vs. 38.2% in control groups.
  • Reduced Need for RBC Transfusions : 19.8% vs. 29.9% in control groups .

Safety Profile

Trilaciclib's safety profile has been characterized by a tolerable adverse event (AE) spectrum, predominantly consisting of grade 1 or 2 events such as fatigue and hypocalcemia. Importantly, no new safety signals have been identified during its clinical evaluation . The following table outlines common AEs associated with trilaciclib:

Adverse EventIncidence (%)
Fatigue~30%
Hypokalemia~25%
Hypophosphatemia~20%
Pneumonia~15%

Properties

IUPAC Name

4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCYOXKEDFAUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Cl2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1977495-97-8
Record name Trilaciclib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1977495978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRILACICLIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BX07W725T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.